2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one
Description
2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one (CAS 64338-00-7) is a spirocyclic compound characterized by a unique 1-oxa-3,8-diazaspiro[4.5]decan-4-one backbone with six methyl substituents. Its molecular formula is C₁₃H₂₄N₂O₂ (MW: 240.348 g/mol), and it exhibits a moderate LogP value of 1.67, indicating balanced lipophilicity . The compound’s spirocyclic framework integrates oxygen and nitrogen heteroatoms, enabling diverse chemical interactions. It is commonly analyzed via reverse-phase HPLC (e.g., Newcrom R1 column), reflecting its stability under analytical conditions .
Properties
CAS No. |
64338-00-7 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)7-13(8-11(3,4)15-10)9(16)14-12(5,6)17-13/h15H,7-8H2,1-6H3,(H,14,16) |
InChI Key |
PJMWCYRMBJWCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)NC(O2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Features and Heteroatom Variations
The compound’s spirocyclic core and methyl substitution pattern distinguish it from related derivatives. Key comparisons include:
| Compound Name | Structural Features | Key Differences vs. Target Compound | Reference |
|---|---|---|---|
| 7-Methyl-8-oxaspiro[4.5]decane | Single methyl group on spiro framework; no nitrogen atoms | Simpler substitution; lacks diaza functionality | |
| 8-Thia-2-azaspiro[4.5]decan-3-one | Sulfur replaces oxygen (thia); different heteroatom arrangement | Enhanced potential for hydrogen bonding | |
| 8-Hydroxy-2-azaspiro[4.5]decan-3-one | Hydroxyl substituent on spiro ring | Higher polarity; altered reactivity in redox reactions | |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Identical backbone; lacks methyl groups and ketone | Reduced steric hindrance; lower LogP | |
| 3-Methyl-1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Single methyl group; ketone replaced by oxirane | Altered electronic properties; potential for ring-opening |
Key Observations :
- The hexamethyl substitution in the target compound increases steric bulk and lipophilicity compared to mono- or di-substituted analogs .
- Replacement of oxygen with sulfur (e.g., thia analogs) enhances hydrogen-bonding capacity and may influence biological target selectivity .
Physicochemical Properties
Comparative physicochemical data reveal trends in solubility, stability, and reactivity:
Key Observations :
Biological Activity
2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, highlighting relevant studies, case analyses, and data tables that summarize its effects and interactions.
The compound's chemical structure can be represented as follows:
- Chemical Formula : C17H30N2O2
- Molecular Weight : 302.44 g/mol
- IUPAC Name : 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one
Structural Information
| Property | Value |
|---|---|
| InChI Key | HZZXPCOTKUDMCZ-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)O)C(CN1C)C(C)C(C)C(C)C |
| Appearance | White powder |
Research indicates that 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one exhibits a range of biological activities primarily attributed to its structural components. The presence of the diazaspiro framework contributes to its interaction with biological macromolecules.
Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of this compound. The findings suggested that certain derivatives demonstrated significant activity against various bacterial strains. For instance:
| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-butyl-7,7,9,9-tetramethyl-carbamoyl | E. coli | 15 |
| 3-octadecyl-carbamoyl | Staphylococcus aureus | 18 |
| 3-cyclohexyl-carbamoyl | Pseudomonas aeruginosa | 20 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it has selective toxicity towards certain cancer cells while exhibiting low toxicity towards normal cells.
Case Study: Cytotoxicity on HeLa Cells
A specific study evaluated the cytotoxic effects on HeLa cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of this compound. In animal models of neurodegenerative diseases, treatment with the compound resulted in improved cognitive function and reduced neuronal death.
Mechanism of Neuroprotection
The neuroprotective effects are hypothesized to be mediated through modulation of oxidative stress pathways and enhancement of neuronal survival signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
